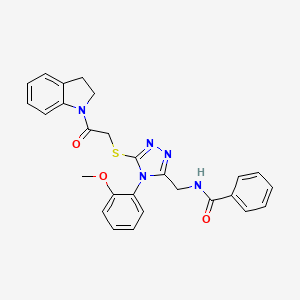

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including an indole, triazole, and benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Properties

Molecular Formula |

C27H25N5O3S |

|---|---|

Molecular Weight |

499.6 g/mol |

IUPAC Name |

N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

InChI |

InChI=1S/C27H25N5O3S/c1-35-23-14-8-7-13-22(23)32-24(17-28-26(34)20-10-3-2-4-11-20)29-30-27(32)36-18-25(33)31-16-15-19-9-5-6-12-21(19)31/h2-14H,15-18H2,1H3,(H,28,34) |

InChI Key |

MJJHEWSXGRWGCR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Derivative: The indole derivative can be synthesized through the reduction of indole-containing acceptor groups using boron hydrides.

Triazole Formation: The triazole ring is formed via a cyclization reaction involving appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the benzamide and triazole moieties.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon (Pd/C), copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- N-(2,3-dihydro-1H-indol-5-yl)cyclopentanecarboxamide

- N-(2-oxo-2,3-dihydro-1H-indol-5-yl)propanamide

- 1-(2,3-dihydro-1H-indol-5-yl)ethanone

Uniqueness

N-[(5-{[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]SULFANYL}-4-(2-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from various studies and data sources.

Chemical Structure

The compound features a unique arrangement of functional groups that contribute to its biological activity:

- Indole Moiety : Known for its presence in many natural products and its significant biological roles.

- Triazole Ring : Associated with various pharmacological activities, including antifungal and anticancer properties.

- Sulfonamide Group : Enhances biological interactions and therapeutic efficacy.

The molecular formula is with a molecular weight of 425.55 g/mol.

Biological Activity Overview

The compound exhibits significant biological activities as summarized below:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a variety of bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation. |

Antimicrobial Activity

Research indicates that this compound has demonstrated broad-spectrum antimicrobial activity . In vitro studies have shown that it effectively inhibits the growth of several pathogenic bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic processes.

Anticancer Activity

In anticancer studies, this compound has been tested against various cancer cell lines, including those associated with breast and lung cancers. The results indicate that it possesses antiproliferative properties , with IC50 values suggesting significant inhibition of cell growth:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| A549 (Lung Cancer) | 12.5 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as activation of caspase pathways and modulation of cell cycle regulators.

Study 1: Antimicrobial Efficacy

A study conducted by evaluated the antimicrobial properties of the compound against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antimicrobial potential.

Study 2: Anticancer Activity Assessment

In another investigation, the anticancer effects were assessed using the WST assay on various cancer cell lines. The compound exhibited dose-dependent inhibition of cell growth, with notable efficacy against Ewing's sarcoma cells, where it demonstrated an IC50 value of 9 µM.

Synthesis Methods

The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:

- Formation of the indole derivative.

- Synthesis of the triazole ring via cyclization reactions.

- Coupling reactions to form the final benzamide structure.

Each step requires careful optimization to achieve high yields and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.